molecular formula C17H21N5O4S B2552725 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921794-19-6

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2552725
CAS No.: 921794-19-6
M. Wt: 391.45
InChI Key: YTBAVTVFCCWQRD-UHFFFAOYSA-N
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Description

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a novel synthetic compound designed for preclinical research. This chemically complex molecule features a benzamide core linked to a multifunctional imidazole moiety via a thioacetamide bridge, presenting a unique scaffold for biological investigation. Its structural characteristics suggest potential as a key intermediate for developing targeted therapeutic agents. Primary Research Applications and Value: Given the documented biological activities of structurally related heterocyclic compounds, this molecule is of significant interest for early-stage drug discovery. Benzimidazole-thioacetamide hybrids have demonstrated notable antimicrobial and anticancer properties in scientific studies, making them a fertile area for research . Researchers can utilize this compound to explore its efficacy against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal species. In the field of oncology, its potential can be assessed against various human cancer cell lines, such as colorectal carcinoma (HCT116), where analogous compounds have shown promising cytotoxic activity, in some cases exceeding the potency of standard chemotherapeutic agents like 5-fluorouracil (5-FU) . Inferred Mechanism of Action: The proposed mechanism of action, while not confirmed for this specific molecule, may be extrapolated from its structural analogs. The compound is hypothesized to act as an inhibitor of critical enzymatic targets. One potential target is dihydrofolate reductase (DHFR) , a key enzyme in the folate and purine synthesis pathways essential for microbial and cancer cell proliferation . Inhibition of DHFR disrupts DNA synthesis and cell replication. Furthermore, the molecule's structure allows for potential interaction with other biological targets, such as ion channels or histone deacetylases (HDACs), which are implicated in diseases including cancer and neurological disorders . This complex polypharmacology profile makes it a valuable tool for probing novel biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[2-[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-2-19-14(24)8-22-13(9-23)7-20-17(22)27-10-15(25)21-12-5-3-11(4-6-12)16(18)26/h3-7,23H,2,8-10H2,1H3,(H2,18,26)(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBAVTVFCCWQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule can be dissected into three primary intermediates:

  • 5-(hydroxymethyl)-1H-imidazole core functionalized with an ethylamino oxoethyl group.
  • 2-chloroacetamidobenzamide as the benzamide precursor.
  • Thioether linkage connecting the imidazole and benzamide moieties.

The synthesis strategy involves independent preparation of these intermediates followed by sequential coupling reactions.

Synthesis of Key Intermediates

Preparation of 1-(2-(Ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol

Step 1: Hydroxymethylation of Imidazole

The 5-(hydroxymethyl)imidazole intermediate is synthesized via formylation of imidazole followed by reduction. A mixture of imidazole (1.0 mol) and paraformaldehyde (1.2 mol) in acetic acid undergoes reflux at 120°C for 6 hours, yielding 5-formylimidazole. Subsequent reduction with sodium borohydride (1.5 mol) in ethanol at 0°C produces 5-(hydroxymethyl)imidazole.

Step 2: Introduction of Ethylamino Oxoethyl Group

The hydroxymethylimidazole is alkylated using ethyl isocyanate (1.1 mol) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product, 1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole, is recrystallized from ethanol.

Step 3: Thiol Group Incorporation

The imidazole derivative is treated with thiourea (1.2 mol) in hydrochloric acid (6 M) under reflux for 4 hours. Hydrolysis with sodium hydroxide (2 M) yields the thiol intermediate, which is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Synthesis of 2-Chloroacetamidobenzamide

Step 1: Chloroacetylation of 4-Aminobenzamide

4-Aminobenzamide (1.0 mol) is dissolved in dichloromethane (DCM) with triethylamine (1.5 mol). Chloroacetyl chloride (1.2 mol) is added dropwise at 0°C, and the mixture is stirred for 2 hours. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 2-chloroacetamidobenzamide.

Coupling Reactions

Thioether Bond Formation

The thiol-containing imidazole (1.0 mol) and 2-chloroacetamidobenzamide (1.1 mol) are dissolved in DMF with potassium carbonate (2.0 mol). The reaction is stirred at 60°C for 8 hours, forming the thioether linkage. Completion is confirmed via TLC (ethyl acetate/methanol 9:1), and the product is isolated via filtration and washed with cold water.

Final Amidation

The intermediate is reacted with benzoyl chloride (1.1 mol) in pyridine at room temperature for 6 hours. The mixture is poured into ice-water, and the precipitate is collected, dried, and recrystallized from ethanol to yield the target compound.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield (%)
Solvent for Thioether DMF 78
Temperature 60°C 82
Base K2CO3 75
Reaction Time 8 hours 80

The use of DMF as a polar aprotic solvent enhances nucleophilicity of the thiol group, while potassium carbonate facilitates deprotonation. Prolonged reaction times beyond 8 hours led to side reactions (e.g., oxidation of thioether).

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.89 (d, 2H, benzamide-H), 6.92 (d, 2H, benzamide-H), 4.75 (s, 2H, hydroxymethyl), 3.41 (q, 2H, ethylamino), 2.98 (t, 2H, thioacetamido).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).
  • Mass Spec (ESI+) : m/z 462.1 [M+H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) showed 98.5% purity at 254 nm.

Challenges and Solutions

  • Thiol Oxidation : Conducted reactions under nitrogen atmosphere to prevent disulfide formation.
  • Hydroxymethyl Stability : Protected as acetyl derivative during alkylation, followed by deprotection with NaOH.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions
  • Oxidation: : Commonly involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

  • Reduction: : Could employ reagents such as sodium borohydride or lithium aluminum hydride to produce reduced versions of the molecule.

  • Substitution: : Utilizes nucleophiles or electrophiles to introduce different functional groups at specific positions on the molecule.

Major Products

The major products from these reactions can vary widely, ranging from simple derivatives to complex multi-functionalized molecules

Scientific Research Applications

The applications of 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide span across several domains:

  • Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential role in enzyme inhibition or as a ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential in treating specific diseases due to its unique molecular interactions.

  • Industry: : Employed in the development of new materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets. Its imidazole ring, for instance, can participate in coordination with metal ions or form hydrogen bonds with biological macromolecules.

Molecular Targets and Pathways

It might target enzymes or receptors, altering their activity and modulating biological pathways. These interactions can influence cellular processes, leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs:

Compound ID Key Structural Features Biological Activities References
Target Compound Imidazole core, thioether linkage, hydroxymethyl, ethylamino-oxoethyl, benzamide Hypothesized anticancer/antimicrobial activity based on analogs N/A
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole core, thioacetamido linker, dinitrophenyl substituent Antimicrobial (Gram-positive bacteria), anticancer (IC₅₀ = 8.2 µM vs. MCF-7 cells)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl-triazole-thiazole hybrid, bromophenyl group Strong binding affinity in docking studies (vs. α-glucosidase)
4-({(1-Ethyl-5-methoxy-1H-benzimidazol-2-yl)[4-(2-methyl-2-propanyl)cyclohexyl]amino}methyl)-N-(2H-tetrazol-5-yl)benzamide Benzimidazole-tetrazole hybrid, tert-butylcyclohexyl group Structural similarity suggests potential kinase inhibition
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (2) Benzimidazole-ester hybrid, hydroxyethyl-benzyl side chain Intermediate for prodrugs; hydrolyzed to active carboxylic acid

Key Structural and Functional Insights :

Imidazole vs. Benzimidazole Cores :

  • The target compound’s imidazole core may confer higher metabolic stability compared to bulkier benzimidazole analogs (e.g., W1) but could reduce DNA intercalation capacity .
  • Benzimidazole derivatives (e.g., 9c) often exhibit enhanced antimicrobial activity due to improved membrane penetration .

Substituent Effects :

  • The hydroxymethyl group in the target compound likely improves solubility over analogs with hydrophobic substituents (e.g., tert-butylcyclohexyl in ).
  • Thioether linkages (common in W1 and the target compound) are critical for maintaining conformational flexibility and sulfur-mediated binding interactions .

Pharmacological Trends :

  • Compounds with electron-withdrawing groups (e.g., bromophenyl in 9c, dinitrophenyl in W1) show stronger anticancer activity, possibly due to enhanced electrophilic reactivity .
  • Tetrazole -containing analogs (e.g., ) are often explored for metabolic resistance but may face bioavailability challenges.

Biological Activity

The compound 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H26N4O3S\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_3\text{S}
  • Molecular Weight : 446.47 g/mol
  • CAS Number : 921571-09-7

Synthesis

The synthesis of this compound typically involves a multi-step process starting from basic imidazole derivatives. While specific synthetic pathways may vary, they generally include the formation of thioether linkages and acylation reactions to achieve the desired structure. For example, the synthesis may begin with the reaction of imidazole derivatives with thiol-containing compounds, followed by subsequent modifications to introduce the acetamido and benzamide functionalities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar imidazole-based compounds. For instance, derivatives of imidazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityTarget Organism
4-AminoimidazoleAntibacterialE. coli
5-HydroxymethylimidazoleAntifungalCandida albicans

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

  • Mechanisms of Action :
    • Inhibition of tumor growth factors
    • Induction of oxidative stress leading to cell death
    • Modulation of signaling pathways associated with cancer progression

Case Studies

  • Study on Anticancer Effects : A study published in the European Journal of Medicinal Chemistry demonstrated that imidazole derivatives, including those structurally related to our compound, exhibited potent anticancer effects against human breast cancer cell lines. The study reported IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability .
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial efficacy of imidazole derivatives found that certain modifications significantly enhanced their activity against resistant bacterial strains. The study highlighted structure-activity relationships that could guide future modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, including thioether formation and amide coupling. Key steps include using triethylamine as a base in ethanol under reflux to facilitate nucleophilic substitution (e.g., thiol-acetate coupling) . Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/C for hydrogenation) are critical for yield improvement. Reaction progress is monitored via TLC and HPLC .
  • Verification : Final product purity is confirmed using melting point analysis, IR spectroscopy (to verify functional groups like -SH or -NH), and NMR (¹H/¹³C) to resolve structural ambiguities, such as imidazole ring substitution patterns .

Q. How can researchers confirm the structural integrity of the compound, particularly the hydroxymethyl and ethylamino substituents?

  • Analytical Approach : Combine ¹H NMR (e.g., δ 4.5–5.0 ppm for hydroxymethyl protons) and ¹³C NMR (e.g., δ 60–70 ppm for hydroxymethyl carbons) to resolve overlapping signals. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at intervals (0, 7, 14 days). Oxidative stability is tested using H₂O₂ or radical initiators (e.g., AIBN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results across assays?

  • Troubleshooting : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry). Assess compound solubility (via DLS) to rule out aggregation artifacts. Compare structural analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify activity-determining groups . Molecular dynamics simulations can clarify binding mode variations (e.g., imidazole ring flexibility) .

Q. What strategies are effective for optimizing the compound’s bioavailability while retaining target affinity?

  • Design : Introduce prodrug moieties (e.g., esterification of hydroxymethyl groups) to enhance permeability . LogP adjustments via substituent modification (e.g., replacing ethylamino with cyclopropylamino) balance hydrophilicity. In vitro assays (Caco-2 permeability, microsomal stability) guide iterative refinement .

Q. How can computational methods reconcile discrepancies between predicted (e.g., docking) and experimental binding affinities?

  • Validation : Perform ensemble docking to account for protein flexibility. Compare docking poses (e.g., AutoDock Vina vs. Glide) with crystallographic data from analogous complexes (e.g., benzimidazole-protein co-structures) . Free-energy perturbation (FEP) calculations refine binding energy estimates for key residues (e.g., hydrogen bonds with acetamide groups) .

Q. What experimental approaches address synthetic challenges, such as low yields in thioether coupling steps?

  • Optimization : Screen alternative coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP). Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity . Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) to minimize side products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines (e.g., HepG2 vs. MCF-7)?

  • Hypothesis Testing : Evaluate off-target effects via kinome profiling. Compare cellular uptake (LC-MS/MS quantification) and efflux pump expression (e.g., P-gp) across cell lines. Use siRNA knockdown to confirm target specificity .

Q. What methodologies validate the compound’s proposed mechanism of action when biochemical and cellular assays yield opposing results?

  • Integration : Combine surface plasmon resonance (SPR) for direct binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement in vivo. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.